Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 167170-23-2
VCID: VC21309899
InChI: InChI=1S/C17H23NO4/c1-2-21-16(19)12-15-10-6-7-11-18(15)17(20)22-13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3
SMILES: CCOC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

CAS No.: 167170-23-2

Cat. No.: VC21309899

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate - 167170-23-2

Specification

CAS No. 167170-23-2
Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H23NO4/c1-2-21-16(19)12-15-10-6-7-11-18(15)17(20)22-13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3
Standard InChI Key DJNAOSVXYDYKKU-UHFFFAOYSA-N
SMILES CCOC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CCOC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate belongs to the carbamate family of compounds that incorporate a piperidine heterocycle. The compound exists in both racemic and enantiomerically pure forms, with the (S)-enantiomer being more extensively documented in chemical databases and research literature.

Basic Molecular Properties

The fundamental molecular properties of Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate establish its physical and chemical identity within the broader context of organic chemistry. This compound is characterized by a specific molecular weight and formula that define its composition.

PropertyValue
Molecular FormulaC₁₇H₂₃NO₄
Molecular Weight305.4 g/mol
CAS Number (S-isomer)260057-61-2

The molecular structure features a piperidine ring with a benzyl carbamate group attached to the nitrogen atom and an ethoxy-oxoethyl substituent at the 2-position of the piperidine ring . This structural arrangement creates a chiral center at the C-2 position of the piperidine ring, giving rise to enantiomeric forms of the compound. The presence of this stereocenter makes it particularly valuable in asymmetric synthesis and medicinal chemistry applications where stereochemistry plays a crucial role in biological activity.

Structural Characteristics

The compound's structure can be divided into three key components that define its chemical behavior: the piperidine ring, the benzyloxycarbonyl (Cbz) protecting group on the nitrogen, and the ethoxy-oxoethyl side chain at the 2-position. The piperidine ring serves as the core scaffold, while the Cbz group protects the nitrogen atom and can be selectively removed under specific conditions. The ethoxy-oxoethyl moiety contains an ester functional group that provides a reactive site for further synthetic transformations.

The presence of multiple functional groups within this single molecular entity creates a compound with diverse reactivity patterns. The ester group can undergo hydrolysis, transesterification, or reduction reactions, while the carbamate group provides stability to the nitrogen center while still allowing for selective deprotection .

Synthesis Methodologies

The preparation of Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multi-step synthetic routes that require careful control of reaction conditions to achieve good yields and stereoselectivity.

General Synthetic Approaches

The synthesis of this compound generally follows established procedures for preparing N-protected piperidine derivatives with specific substitution patterns. One common approach involves the reaction of appropriately substituted piperidine precursors with benzyl chloroformate under basic conditions to introduce the Cbz protecting group .

A typical synthetic route may involve the following key steps:

  • Protection of the piperidine nitrogen with benzyl chloroformate

  • Functionalization at the 2-position through alkylation or other carbon-carbon bond forming reactions

  • Introduction of the ethoxy-oxoethyl group through appropriate transformations

  • Purification and isolation of the final compound

The choice of reagents, solvents, and reaction conditions significantly influences the efficiency and selectivity of these transformations. For example, the use of strong bases like sodium hydride or lithium diisopropylamide (LDA) may be required for certain alkylation steps, while milder conditions using sodium bicarbonate might be suitable for the Cbz protection step .

Stereoselective Synthesis

For the preparation of the (S)-enantiomer specifically, stereoselective synthetic methods are required. These approaches often utilize chiral auxiliaries, stereoselective catalysts, or start from enantiomerically pure precursors. The stereoselective preparation typically results in products with high enantiomeric excess, which is crucial for applications in medicinal chemistry where stereochemistry can significantly impact biological activity.

One documented approach involves the use of an amino ester precursor (designated as S4 in one protocol) that reacts with benzyl chloroformate in the presence of sodium bicarbonate in dichloromethane. This method produces the desired carbamate product in high yield (94% in one instance) as a mixture of rotamers due to restricted rotation around the carbamate bond .

Chemical Reactivity and Transformations

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate displays reactivity patterns characteristic of its constituent functional groups, making it a versatile intermediate in synthetic organic chemistry.

Carbamate Chemistry

The Cbz-protected nitrogen represents a key functional group that influences the compound's chemical behavior. This carbamate linkage exhibits rotameric behavior due to restricted rotation around the N-C bond, resulting in complex NMR spectra that often show peak splitting. For instance, one study reported the observation of a 60:40 mixture of rotamers when characterized by 1H NMR spectroscopy .

The Cbz group serves as a protecting group for the piperidine nitrogen and can be selectively removed under specific conditions:

  • Hydrogenolysis using hydrogen gas with palladium catalysts

  • Transfer hydrogenation using ammonium formate or cyclohexadiene

  • Treatment with strong acids under controlled conditions

This selective deprotection allows for further functionalization of the nitrogen atom in subsequent synthetic steps.

Ester Functionality

The ethoxy-oxoethyl substituent contains an ester group that can undergo various transformations:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification to form different ester derivatives

  • Reduction to primary alcohols using appropriate reducing agents

  • Amidation to form amide derivatives

These transformations provide access to a range of structurally related compounds with potentially diverse biological activities.

Analytical Characterization

Comprehensive characterization of Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is essential for confirming its structure, purity, and stereochemical configuration.

Spectroscopic Data

Spectroscopic techniques provide valuable information about the compound's structural features. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative, with characteristic signals for the aromatic protons of the benzyl group, the piperidine ring protons, and the ethoxy-oxoethyl substituent. As noted in available literature, the presence of rotamers due to the carbamate group results in complex splitting patterns in the NMR spectra .

Key spectroscopic characteristics reported in the literature include:

  • IR absorption bands around 1694-1750 cm⁻¹ corresponding to the C=O stretching frequencies of the carbamate and ester groups

  • Distinctive aromatic proton signals in the 7.40-7.27 ppm range in the ¹H NMR spectrum

  • Characteristic signals for the benzylic methylene protons at approximately 5.13-5.17 ppm

Applications in Scientific Research

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate and its derivatives have found applications in various areas of chemical and pharmaceutical research.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an important structural scaffold or synthetic intermediate for the development of bioactive molecules. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. The specific substitution pattern in Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate allows for further structural elaboration to create diverse chemical libraries for biological screening.

The compound's structure allows for various modifications:

  • Removal of the Cbz group followed by introduction of alternative N-substituents

  • Transformation of the ester functionality to other groups (amides, acids, alcohols)

  • Stereochemical optimization through preparation of specific enantiomers

These modifications can significantly alter the biological activity of the resulting compounds, making this a valuable starting point for medicinal chemistry exploration.

Organic Synthesis Applications

Related Compounds and Structural Analogs

Several structural analogs of Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate have been reported in the literature, providing insights into structure-activity relationships and alternative synthetic approaches.

Positional Isomers

Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate represents a positional isomer with the substituent at the 4-position instead of the 2-position. This compound has the CAS number 82244-11-9 and shows distinct structural features compared to the 2-substituted analog .

PropertyBenzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylateBenzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Position of Substitution2-position4-position
Nature of SubstituentSaturated ethoxy-oxoethylUnsaturated ethoxy-oxoethylidene
Molecular Weight305.4 g/mol303.35 g/mol
CAS Number260057-61-2 (S-isomer)82244-11-9

This positional isomer contains an unsaturated ethoxy-oxoethylidene group at the 4-position, resulting in a conjugated system that affects its chemical reactivity and physical properties .

Ester Variations

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate represents another closely related analog where the ethoxy group is replaced by a methoxy group. This compound has the CAS number 210347-01-6 and a molecular weight of 291.34 g/mol .

The change from an ethoxy to a methoxy group in the ester functionality would be expected to have subtle effects on the compound's physical properties, such as solubility and lipophilicity, while maintaining similar chemical reactivity patterns.

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